molecular formula C45H50N3O2P B14009594 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide

Cat. No.: B14009594
M. Wt: 695.9 g/mol
InChI Key: OOIUKCPHCNGTCM-LLJQWCRPSA-N
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Description

This compound integrates a cinchona alkaloid backbone with a phosphino-benzamide moiety. The cinchona core [(8α,9S)-6'-methoxycinchonan-9-yl] is derived from natural alkaloids, known for chiral environments in asymmetric catalysis . The phosphino group [Bis(2,4,6-trimethylphenyl)phosphino] enhances electron-donating properties, while the benzamide linker provides rigidity. Its CAS number is 1630973-03-3, with molecular weight 812.87 (C₅₄H₄₂N₂O₂P₂) . It is commercially available (e.g., CymitQuimica) as a catalyst precursor or ligand in enantioselective reactions .

Properties

Molecular Formula

C45H50N3O2P

Molecular Weight

695.9 g/mol

IUPAC Name

2-bis(2,4,6-trimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C45H50N3O2P/c1-9-33-26-48-19-17-34(33)24-40(48)42(36-16-18-46-39-15-14-35(50-8)25-38(36)39)47-45(49)37-12-10-11-13-41(37)51(43-29(4)20-27(2)21-30(43)5)44-31(6)22-28(3)23-32(44)7/h9-16,18,20-23,25,33-34,40,42H,1,17,19,24,26H2,2-8H3,(H,47,49)/t33-,34-,40-,42-/m0/s1

InChI Key

OOIUKCPHCNGTCM-LLJQWCRPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets and pathways. The phosphino group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cinchonan derivative can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Cinchona-Based Thiourea and Urea Derivatives

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (CAS 852913-16-7): Structure: Replaces phosphino-benzamide with a thiourea group. Function: Acts as a bifunctional organocatalyst in decarboxylative protonation, achieving >90% enantiomeric excess (ee) in α-substituted ketone synthesis . Key Difference: Thiourea’s hydrogen-bonding capability contrasts with the phosphino group’s metal-coordination utility .
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (CAS 957770-66-0): Structure: Urea linkage instead of thiourea or phosphino-benzamide. Function: Less acidic than thiourea, reducing catalytic activity in proton transfer reactions but useful in milder conditions .

Selenourea Cinchona Derivatives

  • N,N′-bis[(8S,9S)-6′-Methoxycinchonan-9-yl]selenourea: Structure: Selenium replaces sulfur in the urea group. Function: Demonstrates superior nucleophilicity in Michael additions but lower thermal stability compared to thioureas .

Phosphino-Containing Analogues

  • N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide] (CAS 178231-63-5): Structure: Anthracene-linked bis-phosphino benzamide. Function: Used in transition-metal catalysis (e.g., palladium-mediated cross-coupling) due to chelating ability . Key Difference: Bulkier framework reduces solubility but enhances steric control vs. the mono-phosphino target compound .

Catalytic Performance and Enantioselectivity

Compound CAS Number Catalytic Application Enantioselectivity (ee) Reference
Target Phosphino-Benzamide 1630973-03-3 Asymmetric hydrogenation (proposed) Data pending
Cinchona Thiourea (e.g., CAS 852913-16-7) 852913-16-7 Decarboxylative protonation >90%
Cinchona Selenourea N/A Michael addition of nitromethane 80–85%
Anthracene-Phosphino-Benzamide 178231-63-5 Suzuki-Miyaura coupling N/A (racemic substrates)

Key Insights :

  • The target compound’s phosphino group may enable transition-metal coordination (e.g., Ru or Ir complexes) for asymmetric hydrogenation, unlike purely organic thioureas/ureas .
  • Thiourea derivatives excel in organocatalysis via H-bonding, while phosphino ligands favor metal-mediated pathways .

Electronic and Steric Effects

  • Cinchona Backbone: The 6'-methoxy group enhances chiral induction vs. non-methoxy variants (e.g., hydroquinidine derivatives in ) .

Biological Activity

Chemical Structure and Properties

The compound has a molecular weight of 695.9 g/mol and features a complex structure that combines a phosphine moiety with a cinchona alkaloid derivative. The presence of the trimethylphenyl groups enhances its steric properties, which may influence its reactivity and interactions with biological targets .

The biological activity of this compound can be attributed to its ability to act as a ligand in various catalytic processes. Phosphine ligands are known to facilitate reactions in metal-catalyzed processes, which can lead to the formation of biologically active compounds. The specific interactions with metal centers can modulate enzymatic activities and influence metabolic pathways.

Anticancer Activity

Recent studies have suggested that phosphine-based compounds exhibit anticancer properties. For instance, research has indicated that similar phosphine ligands can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the modulation of reactive oxygen species (ROS) levels and the subsequent activation of stress response pathways .

Case Studies

  • In Vitro Studies : In a study examining the effects of phosphine ligands on breast cancer cells, it was found that treatment with a related phosphine compound resulted in significant cell death and inhibited cell proliferation. This effect was linked to the activation of apoptotic markers such as caspase-3 and PARP cleavage .
  • Animal Models : Another study utilized animal models to evaluate the efficacy of phosphine ligands in tumor growth inhibition. The results demonstrated a marked reduction in tumor size when treated with these compounds compared to control groups, suggesting potential for therapeutic applications in oncology .

Pharmacological Potential

The unique structure of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide suggests it could serve as a lead compound for developing new pharmacological agents. Its ability to interact with various biological targets makes it a candidate for further exploration in drug development.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Anticancer ActivityInduced apoptosis in cancer cell lines
Tumor Growth InhibitionReduced tumor size in animal models
Enzymatic ModulationAltered activity of metal-dependent enzymes

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